N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
描述
This compound is a benzenesulfonamide derivative featuring a pyridazine-pyridine hybrid scaffold and a trifluoromethyl (-CF₃) substituent. The structure combines a sulfonamide moiety (critical for hydrogen bonding and target interaction) with a pyridazine ring linked to a pyridin-4-ylamino group, likely enhancing π-π stacking and solubility. The trifluoromethyl group at the para position of the benzene ring contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability .
属性
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHJIWEABDNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as NSC 745834, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl moiety, and a pyridazine-pyridine structure. Its molecular formula is CHFNOS, with a molecular weight of approximately 428.5 g/mol. The intricate arrangement of these functional groups contributes to its reactivity and biological interactions.
The exact mechanisms of action for N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide are still under investigation, but preliminary studies suggest several potential pathways:
- Inhibition of Phosphodiesterase 4 (PDE4) : The compound has demonstrated significant activity as a PDE4 inhibitor. PDE4 is crucial in hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE4 can lead to increased cAMP levels, which may have therapeutic implications for inflammatory diseases and asthma.
- Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer progression. While specific kinase targets for this compound are yet to be fully elucidated, its structural similarities to known kinase inhibitors suggest potential interactions with receptor tyrosine kinases or serine/threonine kinases .
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds, including those similar to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, exhibit moderate to good antimicrobial activity. This suggests that the compound could be explored further for its potential as an antimicrobial agent .
Anti-inflammatory Effects
In preclinical models, compounds with similar structures have shown anti-inflammatory effects through inhibition of specific pathways involved in inflammation. This activity is likely mediated by the modulation of cAMP levels due to PDE4 inhibition.
Case Studies and Experimental Data
A summary of relevant studies exploring the biological activity of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is presented below:
相似化合物的比较
Research Findings and Implications
- Target Compound : Likely optimized for kinase or enzyme inhibition due to pyridazine-pyridine dual aromaticity. The -CF₃ group balances lipophilicity and solubility.
- ’s ethylsulfonyl group may suit sulfotransferase inhibition.
- Gaps: Limited data on the target compound’s biological activity; further studies on SAR (structure-activity relationships) and in vitro assays are needed.
References: Synthesis of trimethylpyridine-sulfonamide derivatives. Chromenone-pyrazolopyrimidine sulfonamide with dual fluorine atoms. Trifluoromethoxy vs. trifluoromethyl substitution trends. Ethylsulfonyl-pyridazine sulfonamide with fluorine and methyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
